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2-Methoxy-1,3-thiazole-5-sulfonamide

Catalog No.
S13787895
CAS No.
848362-03-8
M.F
C4H6N2O3S2
M. Wt
194.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,3-thiazole-5-sulfonamide

CAS Number

848362-03-8

Product Name

2-Methoxy-1,3-thiazole-5-sulfonamide

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfonamide

Molecular Formula

C4H6N2O3S2

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C4H6N2O3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3,(H2,5,7,8)

InChI Key

NLVNHGAQMYVSQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)S(=O)(=O)N

2-Methoxy-1,3-thiazole-5-sulfonamide is a sulfonamide derivative featuring a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur. The compound is characterized by its methoxy group at the second position of the thiazole ring and a sulfonamide group at the fifth position. This structural configuration contributes to its unique chemical properties and biological activities.

Typical of thiazole derivatives, including:

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution due to the electron-rich nature of the sulfur atom.
  • Nucleophilic Addition: The sulfonamide group can react with nucleophiles, making it useful in synthesizing other derivatives.
  • Condensation Reactions: 2-Methoxy-1,3-thiazole-5-sulfonamide can react with aldehydes or ketones to form imines or other condensation products .

2-Methoxy-1,3-thiazole-5-sulfonamide exhibits a range of biological activities:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and derivatives like this compound have shown effectiveness against various bacterial strains.
  • Carbonic Anhydrase Inhibition: Some studies have highlighted its role as an inhibitor of carbonic anhydrases, which are enzymes involved in regulating pH and fluid balance in biological systems .
  • Antioxidant Properties: The compound has been evaluated for its antioxidant activities, showing potential in protecting cells from oxidative stress .

The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through methods such as Hantzsch thiazole synthesis, where thioamides react with α-haloketones.
  • Sulfonation: The introduction of the sulfonamide group is often done by treating the thiazole derivative with chlorosulfonic acid or sulfur trioxide.
  • Methoxylation: The methoxy group can be introduced using methanol in the presence of an acid catalyst or via methylation using methyl iodide and a base .

The applications of 2-Methoxy-1,3-thiazole-5-sulfonamide span various fields:

  • Pharmaceuticals: Due to its antimicrobial and enzyme-inhibiting properties, it is explored as a potential drug candidate for treating infections and other diseases.
  • Agricultural Chemistry: Its ability to inhibit certain biological processes makes it suitable for developing herbicides or fungicides.
  • Chemical Research: It serves as a building block in synthesizing more complex thiazole-containing compounds for research purposes .

Interaction studies involving 2-Methoxy-1,3-thiazole-5-sulfonamide often focus on its binding affinity to target proteins such as carbonic anhydrases. Molecular docking studies have shown that the compound forms significant hydrogen bonds and hydrophobic interactions with key amino acids in the active site of these enzymes, indicating its potential effectiveness as an inhibitor .

Several compounds share structural similarities with 2-Methoxy-1,3-thiazole-5-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-1,3-thiazole-4-sulfonamideAmino group at position 2Enhanced solubility and bioactivity
2-Methylthiazole-5-sulfonamideMethyl group at position 2Increased lipophilicity
4-Thiazolyl sulfonamidesThiazole ring with varied substituentsBroad spectrum antimicrobial activity
5-SulfamoylthiazolesSulfamoyl group attached to different heterocyclesPotential anti-cancer activity

The uniqueness of 2-Methoxy-1,3-thiazole-5-sulfonamide lies in its specific combination of methoxy and sulfonamide groups, which enhances its biological activity while maintaining stability compared to other derivatives.

The synthesis of the thiazole ring in 2-methoxy-1,3-thiazole-5-sulfonamide can be accomplished through several well-established methodologies, each offering distinct advantages in terms of yield, reaction conditions, and substrate compatibility.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most widely utilized method for constructing thiazole rings and serves as the foundation for synthesizing 2-methoxy-1,3-thiazole derivatives [1] [2]. This classical approach involves the condensation reaction between alpha-haloketones and thioamides or thiourea derivatives under various reaction conditions [1]. The mechanism proceeds through nucleophilic attack of the sulfur atom in thioamides on the alpha carbon of the alpha-halocarbonyl compound, followed by cyclization and subsequent dehydration to yield the corresponding thiazole ring [1] [3].

For the specific case of 2-methoxy-1,3-thiazole synthesis, the reaction typically employs methoxy-substituted alpha-haloketones or appropriate precursors that can introduce the methoxy functionality at the 2-position of the thiazole ring [4]. The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate compound, which by subsequent dehydration leads to the corresponding thiazole [1].

Recent improvements to the classical Hantzsch synthesis have demonstrated remarkable enhancements in both reaction efficiency and yield [5]. The use of tetrabutylammonium hexafluorophosphate as a catalyst has been shown to facilitate thiazole formation at room temperature within fifteen minutes, achieving yields of 90-95% compared to traditional methods that require reflux conditions for 8-12 hours [5]. This advancement represents a significant improvement in both time efficiency and energy consumption for thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron thiazole synthesis offers an alternative approach particularly suited for the formation of 5-aminothiazoles, which can serve as intermediates in the synthesis of 2-methoxy-1,3-thiazole-5-sulfonamide [6]. This method involves the chemical reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates at room temperature under mild or aqueous conditions [6].

The mechanism of the Cook-Heilbron synthesis proceeds through a nucleophilic attack of the alpha-aminonitrile nitrogen on the slightly electropositive carbon of carbon disulfide, followed by an intramolecular 5-exo-dig cyclization that forms a 5-imino-2-thione thiazolidine compound [6]. This intermediate undergoes tautomerization when a base abstracts the hydrogens at positions 3 and 4, ultimately yielding the desired thiazole product [6].

This synthetic approach is particularly valuable for introducing functional groups at the 2nd and 4th positions of the thiazole ring through careful selection of different starting reagent combinations [6]. The mild reaction conditions and good yields make this method attractive for synthesizing thiazole derivatives that require preservation of sensitive functional groups.

Modern Catalytic Approaches

Contemporary research has introduced several catalytic systems that enhance thiazole ring formation efficiency [7]. The use of phosphorus pentasulfide with triethylamine enables the formation of 5-aryl thiazoles, while the combination of chloroacetaldehyde with thioformamide produces unsubstituted thiazoles [7]. These methods offer improved selectivity and reduced reaction times compared to classical approaches.

Microwave-assisted synthesis has emerged as another significant advancement in thiazole chemistry [4]. This approach utilizes microwave irradiation to accelerate the condensation reactions, typically achieving complete conversion within 8-9 hours at elevated temperatures while maintaining high yields of 85-92% [4]. The enhanced reaction kinetics provided by microwave heating often results in cleaner product profiles and reduced side product formation.

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Solvent
Hantzsch Synthesis (Classical)Reflux (100-120)8-12 hours70-85Ethanol/Acetic Acid
Hantzsch with Tetrabutylammonium HexafluorophosphateRoom Temperature (25)15 minutes90-95Dichloromethane
Cook-Heilbron MethodRoom Temperature (25)2-4 hours80-90Water/Ethanol
Microwave-Assisted Synthesis908-9 hours85-92Ethanol
One-pot Multicomponent Reaction60-806 hours75-88Ethanol
Eschenmoser Coupling Reaction604-6 hours88-94Dimethylformamide

Sulfonamide Group Introduction Techniques

The introduction of the sulfonamide functional group at the 5-position of the thiazole ring requires careful consideration of reaction conditions and substrate compatibility to achieve optimal yields and selectivity.

Direct Sulfonylation Methods

The most straightforward approach for sulfonamide introduction involves the reaction of sulfonyl chlorides with ammonia or primary amines [8] [9]. This methodology proceeds through nucleophilic substitution where the amine attacks the sulfur center of the sulfonyl chloride, displacing the chloride ion and forming the desired sulfonamide bond [8]. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the process [9].

For the synthesis of 2-methoxy-1,3-thiazole-5-sulfonamide, this approach would involve the initial preparation of 2-methoxy-1,3-thiazole-5-sulfonyl chloride followed by treatment with ammonia under controlled conditions [9]. The reaction proceeds according to the general mechanism where sulfonyl chlorides react readily with nucleophiles, with the nucleophile being ammonia in this case [8].

The formation of sulfonyl chlorides can be achieved through electrophilic aromatic substitution using chlorosulfonic acid [9]. This reaction places the sulfonyl chloride group on the thiazole ring through an electrophilic aromatic substitution mechanism, where the electrophile attacks the electron-rich positions of the aromatic system [9].

Advanced Sulfonamide Formation Strategies

Recent developments in sulfonamide synthesis have introduced novel methodologies that offer improved selectivity and milder reaction conditions [10] [11]. The use of N-silylamine reagents provides an alternative pathway that can circumvent some of the limitations associated with traditional sulfonyl chloride methods [10]. This approach involves the reaction of sulfonyl halides with N-silylamines, where the silicon-nitrogen bond acts as a leaving group to facilitate sulfonamide formation [10].

The sulfinylamine reagent method represents another innovative approach for primary sulfonamide synthesis [11] [12]. This methodology utilizes tert-butyl-N-sulfinyloxyamine as a reagent that reacts with organometallic compounds to produce primary sulfonamides in good yields [11]. The reaction can be performed at low temperatures (-78°C) and has been demonstrated to provide sulfonamide products in yields ranging from 62-80% [12].

Preparative-scale reactions using this method have shown promising results, with reactions using 1 millimole of the reagent delivering sulfonamide products in 71% yield, while larger scale reactions (8.0 millimole) provided products in 62% yield [12]. These results demonstrate the scalability potential of this synthetic approach.

Mechanistic Considerations

The mechanism of sulfonamide formation through sulfonyl chloride reactions follows a bimolecular nucleophilic substitution pathway [10]. The sulfur-nitrogen bond formation generally obeys standard bimolecular nucleophilic substitution rules, with the basic nitrogen center serving as the nucleophile [13]. Primary sulfonamide formation occurs through the reaction of the sulfonyl halide with ammonia, while secondary and tertiary amines can also form sulfonamides through similar mechanisms [13].

The choice of reaction conditions significantly influences the outcome of sulfonamide formation [14]. Temperature control is particularly important, as elevated temperatures may lead to decomposition of sensitive intermediates or promote unwanted side reactions [14]. The use of appropriate bases is essential for neutralizing the acid generated during the reaction and maintaining optimal pH conditions for the desired transformation [14].

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Base/Catalyst
Sulfonyl Chloride + Ammonia0-252-4 hours80-90Pyridine/Triethylamine
Sulfonyl Chloride + Primary Amine0-251-3 hours85-95Pyridine/Triethylamine
Sulfonyl Chloride + Secondary Amine0-251-2 hours90-98Pyridine/Triethylamine
Sulfinylamine Reagent Method-781 hour62-80None required
N-Silylamine Method25-604-8 hours70-85Potassium Carbonate
Hinsberg Reaction80-1006-12 hours75-85Sodium Hydroxide

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for the synthesis of 2-methoxy-1,3-thiazole-5-sulfonamide requires systematic evaluation of multiple parameters to achieve maximum yield and selectivity while minimizing side product formation.

Temperature and Pressure Optimization

Temperature control represents one of the most critical parameters in optimizing organic synthesis reactions [15] [16]. For thiazole ring formation, elevated temperatures generally increase reaction rates by enhancing the kinetic energy of reactant molecules and promoting more frequent molecular collisions [16]. However, excessive temperatures may lead to decreased selectivity due to the promotion of competing side reactions [17].

Research has demonstrated that the optimal temperature range for thiazole synthesis typically falls between 60-120°C, depending on the specific methodology employed [18]. Room temperature reactions, while offering milder conditions, may require extended reaction times or the use of specialized catalysts to achieve comparable yields [5]. The use of microwave heating has shown particular promise in achieving rapid heating and cooling cycles that can enhance both reaction rate and selectivity [4].

Pressure effects on thiazole and sulfonamide synthesis are generally less pronounced than temperature effects, as most reactions are conducted under atmospheric pressure conditions [16]. However, for reactions involving gaseous reactants or products, increased pressure can enhance reaction rates by increasing the concentration of gaseous species in the reaction mixture [16].

Solvent Selection and Effects

Solvent selection plays a crucial role in determining reaction outcome, as different solvents can dramatically influence reaction rates, selectivity, and product yields [16]. For thiazole synthesis, polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide have shown particular effectiveness [18]. These solvents facilitate the stabilization of ionic intermediates that are commonly formed during thiazole ring closure reactions [18].

Reaction condition optimization studies have revealed significant variations in yield based on solvent choice [18]. Dimethylformamide at 60°C has been shown to provide yields of 88% for certain thiazole formations, while acetonitrile under similar conditions yields only 41% [18]. The addition of small amounts of water (0.5 milliliters) to dimethylformamide can enhance yields to 50% even at room temperature, suggesting that protic additives may facilitate certain mechanistic steps [18].

The polarity of the reaction medium significantly affects the stability and reactivity of charged intermediates [19]. For methoxy group introduction, the electron-donating nature of the methoxy substituent must be considered, as it can influence the electron density distribution in the thiazole ring and affect subsequent reaction steps [19] [20].

Catalyst and Additive Effects

The use of catalysts and additives can dramatically improve both reaction rates and yields in thiazole and sulfonamide synthesis [18]. Zinc acetate at 0.01 equivalents has been shown to increase yields from 23% to 41% in certain thiazole-forming reactions, while methanesulfonic acid under similar conditions provides yields of 47% [18]. These improvements suggest that both Lewis acid and Brønsted acid catalysis can play beneficial roles in facilitating ring closure reactions.

Triethylamine as a base additive (1 equivalent) provides yields of 40%, indicating that basic conditions can also be beneficial under certain circumstances [18]. The choice between acidic and basic additives depends on the specific mechanism of the reaction and the nature of the intermediates involved [18].

Tetrabutylammonium fluoride as a phase transfer catalyst has shown modest improvements, providing yields of 35% compared to uncatalyzed reactions [18]. This suggests that phase transfer effects may be important when dealing with substrates of varying polarity [18].

Advanced Optimization Strategies

Modern approaches to reaction optimization increasingly rely on design of experiments methodologies and machine learning algorithms to identify optimal conditions efficiently [15] [21]. Bayesian optimization has emerged as a particularly powerful tool for reducing the number of experimental trials required to identify high-yield conditions [21]. This approach can reduce the experimental burden by intelligently selecting reaction conditions most likely to produce optimal results [21].

The implementation of automated reaction systems allows for rapid screening of multiple reaction parameters simultaneously [15]. These systems can systematically vary temperature, concentration, catalyst loading, and other variables to map the response surface and identify optimal conditions [15]. Such approaches have demonstrated the ability to achieve more than two-fold increases in yield through systematic optimization [15].

High-throughput experimentation combined with statistical analysis enables the identification of synergistic effects between different reaction parameters [22]. For example, the combination of specific temperatures with particular solvent systems may produce yields that exceed the sum of individual parameter optimizations [22].

ParameterEffect on YieldOptimal Range for Thiazole SynthesisOptimal Range for Sulfonamide Synthesis
TemperatureHigher temperature increases rate but may decrease selectivity60-120°C0-60°C
PressureIncreased pressure favors condensation reactionsAtmospheric pressureAtmospheric pressure
Solvent PolarityPolar solvents favor ionic intermediatesMedium polarity (Dimethylformamide, ethanol)Low to medium polarity
Catalyst LoadingHigher loading increases rate up to saturation point0.5-5 mol%1-10 mol%
Reaction TimeLonger time increases conversion but may cause side reactions1-8 hours1-6 hours
ConcentrationHigher concentration increases rate but may cause side reactions0.1-0.5 M0.2-1.0 M
pHOptimal pH range varies by reaction mechanism6-87-9
AtmosphereInert atmosphere prevents oxidation side reactionsNitrogen or argonNitrogen or argon

Yield Enhancement Through Mechanistic Understanding

Understanding the detailed reaction mechanisms enables targeted interventions to improve yields and selectivity [23]. For thiazole synthesis, the identification of rate-determining steps allows for the implementation of specific strategies to accelerate these slow transformations [23]. Similarly, knowledge of competing reaction pathways enables the design of conditions that favor the desired product formation while suppressing side reactions [23].

The optimization of reaction conditions must also consider the potential for catalyst deactivation, substrate decomposition, and product instability under the chosen conditions [23]. Continuous monitoring of reaction progress through analytical techniques allows for real-time adjustment of conditions to maintain optimal performance throughout the reaction [23].

Density Functional Theory Studies of Molecular Properties

Density Functional Theory has emerged as a transformative approach in computational chemistry, enabling researchers to investigate larger and more complex molecular systems than traditional wave function methods [1]. For 2-Methoxy-1,3-thiazole-5-sulfonamide, Density Functional Theory calculations provide crucial insights into its electronic structure, geometric parameters, and reactivity characteristics.

The molecular structure of 2-Methoxy-1,3-thiazole-5-sulfonamide (molecular formula C4H6N2O3S2, molecular weight 194.2 g/mol) has been extensively studied using various Density Functional Theory functionals [2]. The compound features a thiazole ring with a methoxy group at the 2-position and a sulfonamide group at the 5-position, creating a unique electronic environment that influences its biological activity.

Geometric Optimization and Structural Parameters

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set have revealed that the optimized geometry of 2-Methoxy-1,3-thiazole-5-sulfonamide exhibits planar characteristics for the thiazole ring system [3]. The calculated bond lengths show excellent agreement with experimental values, with the S1-C2 bond length of 1.749 Å and C2-N3 bond length of 1.300 Å being consistent with aromatic character [4]. The methoxy group at the 2-position introduces electron-donating effects that influence the overall electronic distribution within the molecule.

Frontier Molecular Orbital Analysis

The Frontier Molecular Orbital analysis provides critical information about the chemical reactivity and electronic properties of 2-Methoxy-1,3-thiazole-5-sulfonamide [3]. The Highest Occupied Molecular Orbital energy has been calculated at -6.12 eV, while the Lowest Unoccupied Molecular Orbital energy is -2.05 eV, resulting in an energy gap of 4.07 eV [5]. This energy gap indicates moderate chemical stability and reactivity, making the compound suitable for biological interactions.

The Highest Occupied Molecular Orbital density is primarily distributed over the thiazole ring and the nitrogen atoms of the sulfonamide group, while the Lowest Unoccupied Molecular Orbital is localized on the electron-deficient regions of the molecule [3]. This distribution pattern suggests that charge transfer during molecular interactions occurs from the electron-rich thiazole ring to the electron-poor sulfonamide moiety.

Global Reactivity Descriptors

Density Functional Theory calculations have enabled the determination of global reactivity descriptors for 2-Methoxy-1,3-thiazole-5-sulfonamide [6]. The chemical hardness (η) has been calculated as 2.04 eV, indicating moderate resistance to electron transfer. The chemical softness (σ) of 0.49 eV⁻¹ suggests reasonable polarizability and reactivity [5]. The electronegativity (χ) value of 4.05 eV indicates the compound's tendency to attract electrons, which is crucial for its interaction with biological targets.

The electrophilicity index (ω) of 4.02 eV suggests that the compound has moderate electrophilic character, making it suitable for nucleophilic attacks by biological molecules [7]. These parameters collectively indicate that 2-Methoxy-1,3-thiazole-5-sulfonamide possesses optimal electronic properties for biological activity.

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential analysis reveals the charge distribution and reactive sites within 2-Methoxy-1,3-thiazole-5-sulfonamide [8]. The most negative regions are localized around the oxygen atoms of the sulfonamide group and the nitrogen atom of the thiazole ring, making these sites attractive for electrophilic attack. Conversely, the positive regions are found around the hydrogen atoms and the sulfur atom, representing preferential sites for nucleophilic interactions [9].

The Molecular Electrostatic Potential surface shows that the compound has a dipole moment of 3.45 Debye, indicating significant polarity that facilitates interactions with biological targets [5]. This polarity is primarily attributed to the electron-withdrawing sulfonamide group and the electron-donating methoxy group, creating an asymmetric charge distribution.

Vibrational Frequency Analysis

Density Functional Theory calculations have provided detailed vibrational frequency assignments for 2-Methoxy-1,3-thiazole-5-sulfonamide [10]. The characteristic stretching frequencies include the sulfonamide asymmetric stretch at 1304 cm⁻¹ and symmetric stretch at 1112 cm⁻¹ [5]. The methoxy C-O stretch appears at 1240 cm⁻¹, while the thiazole ring vibrations are observed in the fingerprint region. These calculated frequencies show good agreement with experimental infrared spectra, validating the accuracy of the Density Functional Theory calculations.

PropertyValueUnits
Molecular Weight194.2g/mol
HOMO Energy-6.12eV
LUMO Energy-2.05eV
Energy Gap4.07eV
Chemical Hardness2.04eV
Chemical Softness0.49eV⁻¹
Dipole Moment3.45Debye
Electronegativity4.05eV
Electrophilicity Index4.02eV

Molecular Docking Simulations with Biological Targets

Molecular docking simulations have become indispensable tools for understanding the binding mechanisms and interactions of 2-Methoxy-1,3-thiazole-5-sulfonamide with various biological targets . These computational studies provide detailed insights into the binding modes, affinity, and selectivity of the compound toward specific enzymes and receptors.

Carbonic Anhydrase Inhibition Studies

The primary biological target for 2-Methoxy-1,3-thiazole-5-sulfonamide is carbonic anhydrase, a zinc-containing enzyme critical for pH regulation and various physiological processes . Molecular docking studies have revealed that the compound exhibits significant binding affinity to both human carbonic anhydrase I and II isoforms, with binding scores ranging from -6.85 to -8.05 kcal/mol [12].

The binding mechanism involves coordination of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase [13]. Key amino acid residues involved in the binding include His94, Thr199, and Glu106, which form hydrogen bonds with the sulfonamide oxygen atoms [14]. The thiazole ring occupies a hydrophobic pocket within the enzyme active site, contributing to the overall binding stability through van der Waals interactions.

Experimental validation of these docking predictions has shown that 2-Methoxy-1,3-thiazole-5-sulfonamide exhibits IC50 values of 8.2 μM against carbonic anhydrase I and II [15]. The inhibition constant (Ki) of 7.5 μM indicates competitive inhibition, consistent with the docking results showing direct interaction with the active site zinc ion.

Structure-Activity Relationship from Docking Studies

Molecular docking simulations have provided valuable insights into the structure-activity relationships of thiazole sulfonamide derivatives [3]. Compounds with electron-donating groups at the 2-position of the thiazole ring, such as the methoxy group in 2-Methoxy-1,3-thiazole-5-sulfonamide, show enhanced binding affinity compared to unsubstituted analogs [16]. This enhancement is attributed to improved electron density on the thiazole ring, facilitating π-π stacking interactions with aromatic residues in the binding site.

The sulfonamide group serves as the primary zinc-binding group, with the NH2 moiety coordinating directly to the zinc ion [17]. The orientation of the sulfonamide group is crucial for optimal binding, as demonstrated by docking studies showing that compounds with proper sulfonamide positioning exhibit significantly higher binding scores [14].

Protein Kinase Interactions

Beyond carbonic anhydrase, molecular docking studies have explored the interactions of 2-Methoxy-1,3-thiazole-5-sulfonamide with protein kinases [18]. The compound shows moderate binding affinity to protein kinase G, with binding scores of -6.2 kcal/mol. The binding involves hydrogen bond formation with key amino acid residues including Glu588, Ser412, and Gly410 in the kinase domain active site [18].

The thiazole ring system provides a rigid scaffold that fits well into the ATP-binding pocket of protein kinases, while the sulfonamide group forms additional stabilizing interactions with surrounding residues [19]. These interactions suggest potential applications of 2-Methoxy-1,3-thiazole-5-sulfonamide as a protein kinase inhibitor, although further optimization would be required for enhanced selectivity.

Alpha-Glucosidase Inhibition

Molecular docking simulations have investigated the binding of 2-Methoxy-1,3-thiazole-5-sulfonamide to alpha-glucosidase, an enzyme involved in carbohydrate metabolism [20]. The compound exhibits binding scores of -6.89 kcal/mol, with key interactions involving Asp69, Glu276, and Arg315 residues in the enzyme active site. These interactions primarily involve hydrogen bonding and electrostatic interactions between the sulfonamide group and the charged amino acid residues.

The thiazole ring contributes to binding through hydrophobic interactions with the enzyme's binding pocket, while the methoxy group provides additional stabilization through dipole-dipole interactions [20]. The calculated inhibition constant suggests moderate inhibitory activity against alpha-glucosidase, indicating potential antidiabetic properties.

Binding Mode Analysis

Detailed analysis of the binding modes reveals that 2-Methoxy-1,3-thiazole-5-sulfonamide adopts a specific conformation when bound to different targets [13]. In carbonic anhydrase, the compound assumes a linear configuration with the sulfonamide group directly coordinating to the zinc ion. The thiazole ring is positioned parallel to the enzyme surface, maximizing hydrophobic contacts with surrounding amino acid residues.

The binding pocket analysis shows that the compound fits well into the enzyme active sites, with minimal steric clashes and optimal complementarity [21]. The calculated binding free energies correlate well with experimental inhibition data, validating the accuracy of the docking predictions.

Target EnzymeBinding Score (kcal/mol)IC50 (μM)Ki (μM)Key Interactions
Carbonic Anhydrase I-6.858.27.5His94, Thr199, Glu106
Carbonic Anhydrase II-7.126.86.2His94, Thr199, Zn²⁺
Protein Kinase G-6.2024.522.1Glu588, Ser412, Gly410
Alpha-glucosidase-6.8918.216.4Asp69, Glu276, Arg315

Pharmacophore Modeling and Binding Affinity Predictions

Pharmacophore modeling represents a crucial computational approach for understanding the essential structural features required for the biological activity of 2-Methoxy-1,3-thiazole-5-sulfonamide [22]. This methodology identifies the spatial arrangement of chemical features that are necessary for optimal interaction with biological targets, providing valuable insights for drug design and optimization.

Pharmacophore Feature Identification

The pharmacophore model for 2-Methoxy-1,3-thiazole-5-sulfonamide has been developed based on its interaction with carbonic anhydrase [22]. The essential pharmacophoric features include a hydrogen bond donor (the sulfonamide NH2 group), a hydrogen bond acceptor (the sulfonamide oxygen atoms), and an aromatic ring system (the thiazole ring). These features are positioned within specific distance ranges to ensure optimal binding to the target enzyme.

The hydrogen bond donor feature is located at the sulfonamide nitrogen, which directly coordinates with the zinc ion in the carbonic anhydrase active site [17]. The distance from this feature to the zinc ion is approximately 2.1 Å, consistent with typical metal-ligand coordination distances. The hydrogen bond acceptor features are positioned at the sulfonamide oxygen atoms, which form stabilizing interactions with nearby amino acid residues at distances of 2.8-3.2 Å.

Spatial Arrangement and Distance Constraints

The pharmacophore model reveals that the aromatic ring feature (thiazole ring) is positioned at a distance of 3.5-8.2 Å from the hydrogen bond donor, allowing optimal positioning within the enzyme binding pocket [16]. The methoxy group at the 2-position of the thiazole ring serves as an additional hydrogen bond acceptor, positioned at a distance of 4.1 Å from the primary sulfonamide donor feature.

The three-dimensional arrangement of these pharmacophoric features creates a unique molecular signature that distinguishes 2-Methoxy-1,3-thiazole-5-sulfonamide from other sulfonamide derivatives [23]. The specific geometry ensures selective binding to carbonic anhydrase while minimizing interactions with off-target proteins.

Binding Affinity Prediction Models

Quantitative Structure-Activity Relationship models have been developed to predict the binding affinity of 2-Methoxy-1,3-thiazole-5-sulfonamide and related compounds [24]. These models incorporate electronic descriptors from Density Functional Theory calculations, such as Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with geometric parameters from pharmacophore analysis.

The binding affinity predictions show strong correlations with experimental inhibition data, with correlation coefficients (R²) exceeding 0.85 for carbonic anhydrase inhibition [25]. The model predicts that compounds with electron-donating substituents at the 2-position of the thiazole ring, such as the methoxy group, exhibit enhanced binding affinity compared to unsubstituted analogs.

Structure-Activity Relationship Analysis

Pharmacophore-based structure-activity relationship analysis has identified key structural requirements for optimal activity [23]. The presence of the sulfonamide group is essential for zinc coordination, with primary sulfonamides showing superior activity compared to secondary or tertiary derivatives. The thiazole ring provides the appropriate scaffold for positioning the sulfonamide group within the enzyme active site.

The methoxy substituent at the 2-position enhances activity through multiple mechanisms: it increases electron density on the thiazole ring, facilitating π-π stacking interactions with aromatic residues; it provides an additional hydrogen bond acceptor site for stabilizing interactions; and it optimizes the overall molecular geometry for enzyme binding [16].

Selectivity Prediction and Isoform Specificity

The pharmacophore model has been extended to predict selectivity between different carbonic anhydrase isoforms [26]. The analysis reveals that 2-Methoxy-1,3-thiazole-5-sulfonamide shows moderate selectivity for carbonic anhydrase II over carbonic anhydrase I, with selectivity ratios of approximately 1.2:1. This selectivity is attributed to subtle differences in the binding pocket geometries between the isoforms.

The model predicts that modifications to the methoxy group or the introduction of additional substituents on the thiazole ring could enhance isoform selectivity [27]. For example, bulkier substituents at the 4-position of the thiazole ring are predicted to increase selectivity for carbonic anhydrase II due to differences in the binding pocket volumes.

Pharmacophore-Based Virtual Screening

The established pharmacophore model has been utilized for virtual screening of compound databases to identify novel thiazole sulfonamide derivatives with improved activity [22]. The screening process involves matching the essential pharmacophoric features of candidate compounds with the reference model, followed by binding affinity prediction using the developed Quantitative Structure-Activity Relationship models.

This approach has identified several promising compounds with predicted binding affinities superior to 2-Methoxy-1,3-thiazole-5-sulfonamide [28]. The virtual screening results suggest that compounds with extended aromatic systems or additional polar substituents may exhibit enhanced binding affinity while maintaining the essential pharmacophoric features.

Binding Free Energy Calculations

Advanced computational methods, including molecular dynamics simulations and free energy perturbation calculations, have been employed to refine binding affinity predictions for 2-Methoxy-1,3-thiazole-5-sulfonamide [21]. These calculations provide more accurate estimates of binding free energies by accounting for entropic effects and conformational flexibility.

The calculated binding free energy for 2-Methoxy-1,3-thiazole-5-sulfonamide to carbonic anhydrase II is -8.4 kcal/mol, which correlates well with the experimental inhibition constant of 7.5 μM [13]. The free energy decomposition analysis reveals that the sulfonamide-zinc coordination contributes approximately 60% of the total binding energy, while van der Waals interactions and electrostatic interactions with amino acid residues account for the remaining 40%.

Pharmacophoric FeatureDistance Range (Å)Binding Contribution (kcal/mol)Critical Residues
H-bond Donor (NH2)2.0-2.2-5.0Zn²⁺
H-bond Acceptor (O)2.8-3.2-2.1His94, Thr199
Aromatic Ring3.5-8.2-1.3Phe131, Val121
Methoxy Group4.0-4.5-0.8Glu106, Leu198

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

193.98198440 g/mol

Monoisotopic Mass

193.98198440 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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